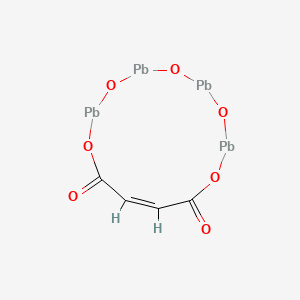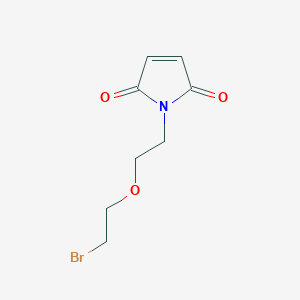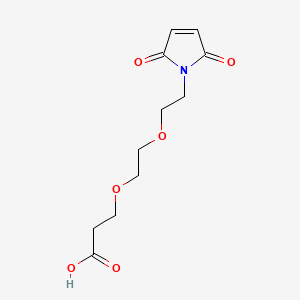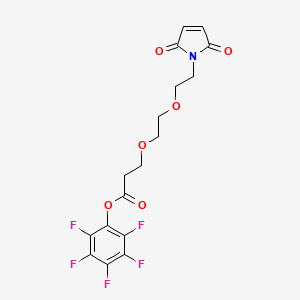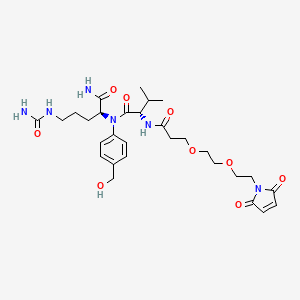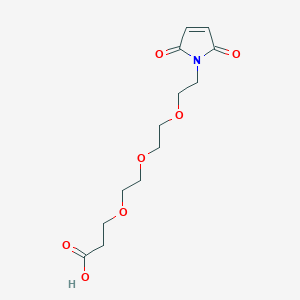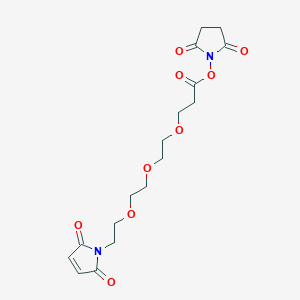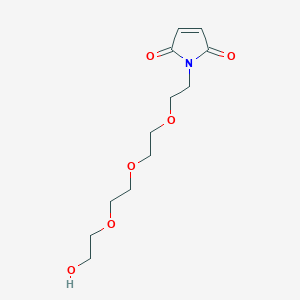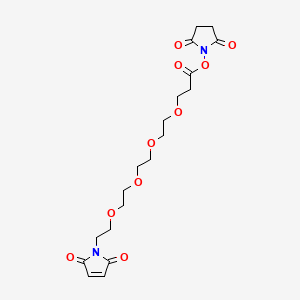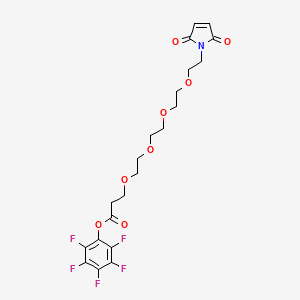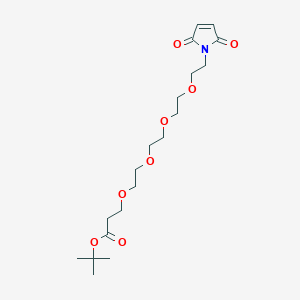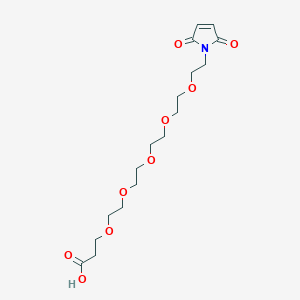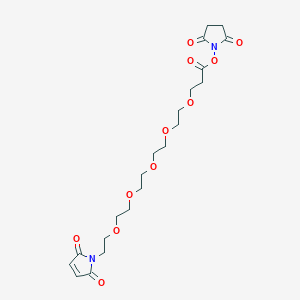![molecular formula C20H13N5O B608906 N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide CAS No. 1093222-27-5](/img/structure/B608906.png)
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C20H13N5O and a molecular weight of 339.35 . It is a non-polymer type compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a cyanophenyl group at the 5-position and a pyridine-3-carboxamide group . The InChI string representation of the molecule isInChI=1S/C20H13N5O/c21-9-13-3-5-14 (6-4-13)16-8-17-18 (12-24-19 (17)23-11-16)25-20 (26)15-2-1-7-22-10-15/h1-8,10-12H, (H,23,24) (H,25,26) . Physical And Chemical Properties Analysis
This compound has a density of 1.42 and is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥34.8 mg/mL . It is stored at -20°C .科学的研究の応用
Non-linear Optical (NLO) Properties and Anticancer Activity
A study by Jayarajan et al. (2019) investigated similar compounds synthesized through a water-mediated process. These compounds exhibited notable non-linear optical properties and, through molecular docking analyses, showed potential interactions with the colchicine binding site of tubulin. This suggests possible applications in inhibiting tubulin polymerization and anticancer activity.
Antidepressant and Nootropic Agents
Thomas et al. (2016) studied related compounds for their antidepressant and nootropic effects. Their research found that certain derivatives exhibited significant antidepressant activity, suggesting potential applications in treating depression and cognitive enhancement (Thomas, Asha B., et al., 2016).
Pharmaceutical Intermediates
Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate related to the query compound. Their study highlights the importance of such compounds in the development of pharmaceuticals (Wang, Xin, et al., 2006).
Functional Materials and Agrochemicals
Minakata et al. (1992) researched the functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound structurally related to your query, exploring its potential in creating functional materials and agrochemicals (Minakata, S., et al., 1992).
Antitumor and Antioxidant Activities
A study by Bialy and Gouda (2011) focused on the synthesis of compounds involving cyanoacetamide, which showed promising antitumor and antioxidant activities. This indicates potential applications in cancer treatment and as antioxidants (Bialy, S. A., & Gouda, M., 2011).
C-Met Inhibitors in Cancer Therapy
Zhu et al. (2016) synthesized derivatives containing the 1H-pyrrolo[2,3-b]pyridine moiety, evaluating them as c-Met inhibitors. They found that these compounds showed excellent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Zhu, Wufu, et al., 2016).
Antitubercular and Antibacterial Activities
Research by Bodige et al. (2019) on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives showed potent antitubercular and antibacterial activities. This indicates their potential use in developing new antimicrobial agents (Bodige, S., et al., 2019).
Safety And Hazards
特性
IUPAC Name |
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLALYXYSRPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659587 |
Source


|
| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
CAS RN |
1093222-27-5 |
Source


|
| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

